3-Bromo-5-cyclohexyl-1H-1,2,4-triazole
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Overview
Description
3-Bromo-5-cyclohexyl-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C8H12BrN3. It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
Triazole compounds are generally known to interact with various enzymes and receptors in the body, altering their function and leading to various physiological effects .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a brominated triazole precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclohexyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
3-Bromo-5-cyclohexyl-1H-1,2,4-triazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other bioactive triazoles.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,2,4-triazole: A simpler analog without the cyclohexyl group.
5-Bromo-1-methyl-1H-1,2,4-triazole: Contains a methyl group instead of a cyclohexyl group.
1,2,4-Triazole: The parent compound without any substituents.
Uniqueness
3-Bromo-5-cyclohexyl-1H-1,2,4-triazole is unique due to the presence of both a bromine atom and a cyclohexyl group, which can influence its chemical reactivity and biological activity. The cyclohexyl group adds steric bulk, potentially affecting the compound’s interaction with molecular targets and its overall stability .
Properties
IUPAC Name |
3-bromo-5-cyclohexyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXIMLMFQQMREM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679572 |
Source
|
Record name | 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227465-62-4 |
Source
|
Record name | 5-Bromo-3-cyclohexyl-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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